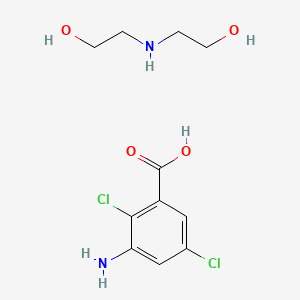
Chloramben-diolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloramben-diolamine is a synthetic compound primarily known for its use as a pre-emergence herbicide. It was once widely used to control annual grass and broad-leaved weed seedlings in various crops such as soybeans, peanuts, vegetables, corn, tomatoes, peppers, and sweet potatoes . The compound is classified as a benzoic acid herbicide and functions as a synthetic auxin, selectively inhibiting seedling root development .
Preparation Methods
The synthesis of Chloramben-diolamine involves the reaction of 3-amino-2,5-dichlorobenzoic acid with 2,2’-iminodiethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high purity and yield .
Chemical Reactions Analysis
Chloramben-diolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in this compound, resulting in various reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Chemistry: The compound’s unique chemical properties make it a subject of interest in synthetic chemistry and reaction mechanism studies.
Biology: Research has explored its effects on plant growth and development, particularly its role as a herbicide.
Mechanism of Action
Chloramben-diolamine functions as a synthetic auxin, mimicking the action of natural plant hormones. It selectively inhibits seedling root development by disrupting normal cell division and elongation processes. The compound targets specific molecular pathways involved in auxin signaling, leading to the inhibition of root growth and development .
Comparison with Similar Compounds
Chloramben-diolamine can be compared with other similar compounds, such as:
Chloramben: A related compound with similar herbicidal properties, used to control annual grasses and broadleaf weeds.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with a broader range of applications in agriculture.
Properties
CAS No. |
53404-16-3 |
|---|---|
Molecular Formula |
C11H16Cl2N2O4 |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
3-amino-2,5-dichlorobenzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H5Cl2NO2.C4H11NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3;6-3-1-5-2-4-7/h1-2H,10H2,(H,11,12);5-7H,1-4H2 |
InChI Key |
NXZLJFLADUDSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


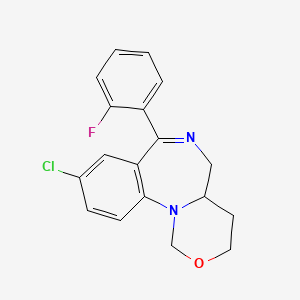
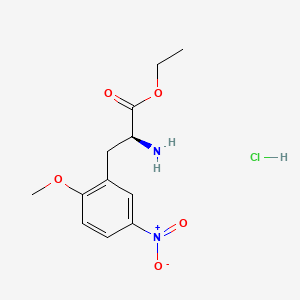
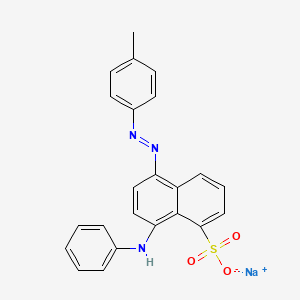
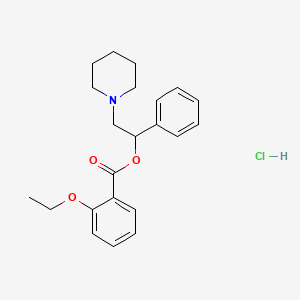
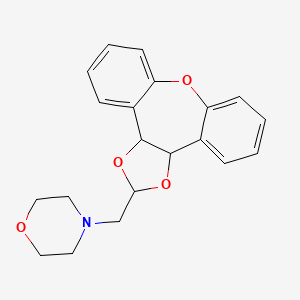

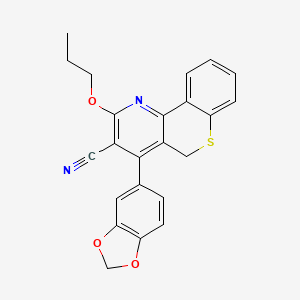
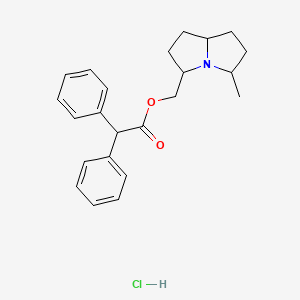
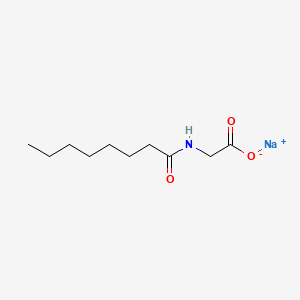
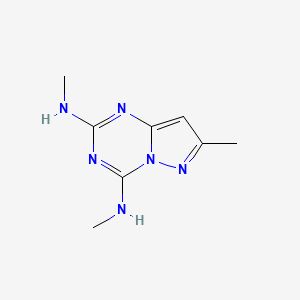
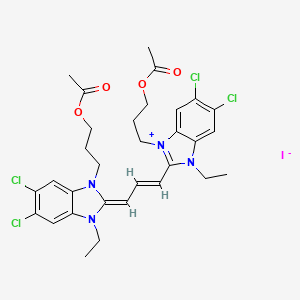
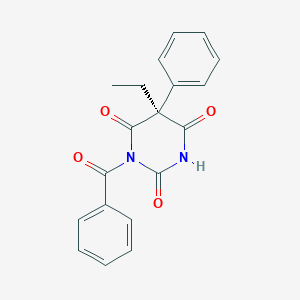

![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
